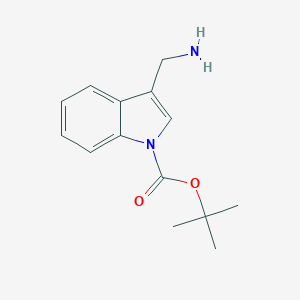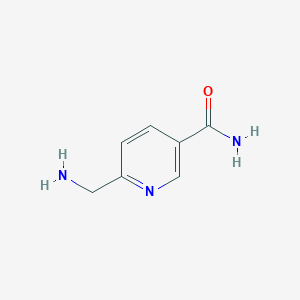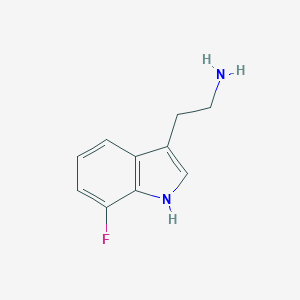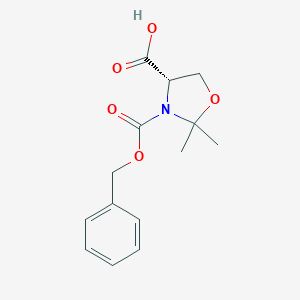
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as AHTM and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of AHTM is not fully understood. However, studies have shown that AHTM can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase. AHTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AHTM has been shown to have various biochemical and physiological effects. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. AHTM has also been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. In addition, AHTM has been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHTM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. However, there are also limitations to using AHTM in lab experiments. AHTM can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of AHTM. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for AHTM that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AHTM and its potential applications in various fields.
Conclusion
In conclusion, AHTM is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
AHTM can be synthesized using various methods. One of the most common methods is the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields AHTM as a yellow solid with a melting point of 115-118°C. Other methods for the synthesis of AHTM include the reduction of 9-nitroacridine and the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
AHTM has been the subject of scientific research due to its potential applications in various fields. One of the main applications of AHTM is in the field of cancer research. Studies have shown that AHTM has anti-cancer properties and can inhibit the growth of cancer cells. AHTM has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Propiedades
Número CAS |
187960-40-3 |
|---|---|
Fórmula molecular |
C21H30N2O |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-heptyl-6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-15-16(24-2)12-13-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
Clave InChI |
JLHFZCNZUUJGRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
SMILES canónico |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Otros números CAS |
187960-40-3 |
Sinónimos |
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)


![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)
![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
